

# Cross-Species Validation of AMT-130 Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of AMT-130 across various animal models, supported by experimental data. AMT-130 is an investigational adenoassociated virus serotype 5 (AAV5)-based gene therapy designed to treat Huntington's disease by silencing the huntingtin (HTT) gene. Its cross-species validation is crucial for predicting its potential safety and efficacy in humans.

# **Executive Summary**

Preclinical studies of AMT-130 have been conducted in a range of species, including mice, rats, minipigs, and non-human primates (NHPs). These studies have consistently demonstrated that a one-time administration of AMT-130 leads to a dose-dependent and sustained reduction of the mutant huntingtin (mHTT) protein in key brain regions associated with Huntington's disease. Furthermore, the therapy has been shown to be generally well-tolerated, with a manageable safety profile across species. Efficacy has been demonstrated through improved motor coordination and survival in mouse models.[1][2][3][4] Biodistribution studies have confirmed widespread vector DNA and transgene expression in the brain following direct administration.[5]

## **Data Presentation**

Efficacy: Mutant Huntingtin (mHTT) Protein Reduction



| Animal Model                      | Brain Region      | mHTT<br>Reduction (%) | Time Point | Reference |
|-----------------------------------|-------------------|-----------------------|------------|-----------|
| Mouse<br>(Hu128/21)               | Striatum          | Up to 92%             | 7 months   | [6][7]    |
| Cortex                            | Up to 64%         | 7 months              | [6][7]     |           |
| Mouse<br>(Q175FDN)                | Striatum          | 65.8% (high<br>dose)  | 3 months   | [8]       |
| Cortex                            | 29.8% (high dose) | 3 months              | [8]        |           |
| Minipig<br>(Transgenic HD)        | Putamen           | 85%                   | 12 months  | [9]       |
| Caudate                           | 80%               | 12 months             | [9]        |           |
| Amygdala                          | 78%               | 12 months             | [9]        |           |
| Thalamus                          | 56%               | 12 months             | [9]        |           |
| Cerebral Cortex                   | 44%               | 12 months             | [9]        |           |
| Patient-derived<br>Neuronal Cells | -                 | 68%                   | -          | [6][7]    |

Functional and Survival Outcomes in Mouse Models

| Animal Model     | Outcome                                 | Result                             | Reference |
|------------------|-----------------------------------------|------------------------------------|-----------|
| Mouse (R6/2)     | Motor Coordination (Rotarod)            | Significant<br>improvement         | [3]       |
| Survival         | Significant increase in median survival | [3][10]                            |           |
| Mouse (Hu128/21) | Cognitive Function                      | Preservation of cognitive function | [6]       |
| Mouse (Q175FDN)  | Body Weight                             | Rescue of weight loss              | [8]       |



**Safety and Biodistribution** 

| Animal Model            | Key Findings                                                                                                                                                                                               | Reference |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat                     | Well-tolerated with no clinically relevant changes. Widespread vector DNA and miHTT transgene distribution in the brain.                                                                                   | [5]       |
| Non-Human Primate (NHP) | Excellent safety profile.  Widespread vector DNA and miHTT transgene distribution, particularly in areas associated with HD pathology. Long-term expression (up to two years) of AAV5-delivered microRNAs. | [5]       |
| Minipig (Transgenic HD) | Widespread vector distribution and miHTT expression throughout the brain.                                                                                                                                  | [3][9]    |

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of AMT-130 in silencing the huntingtin gene.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. AAV5-miHTT-mediated huntingtin lowering improves brain health in a Huntington's disease mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 3. AAV5-miHTT Gene Therapy Demonstrates Sustained Huntingtin Lowering and Functional Improvement in Huntington Disease Mouse Models PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. mdpi.com [mdpi.com]
- 6. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. AMT-130 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-Species Validation of AMT-130 Preclinical Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667655#cross-species-validation-of-amt-130-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com